molecular formula C8H7F3OS B14840149 2-(Methylthio)-6-(trifluoromethyl)phenol

2-(Methylthio)-6-(trifluoromethyl)phenol

Cat. No.: B14840149
M. Wt: 208.20 g/mol
InChI Key: AGKZLWICAZPTAX-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-(trifluoromethyl)phenol is a chemical compound of significant interest in advanced research and development, particularly in the fields of medicinal and agrochemical science. The molecular formula is C8H7F3OS. Compounds featuring both the methylthio (S-CH3) and trifluoromethyl (CF3) groups on a phenolic scaffold are recognized as valuable building blocks for the synthesis of more complex molecules. The incorporation of fluorine atoms, especially in the form of a trifluoromethyl group, is a established strategy in modern chemistry to modulate the physicochemical properties of a compound, such as its metabolic stability, lipophilicity, and membrane permeability . The primary research applications of this compound and its analogues are as intermediates in organic synthesis. It can be utilized in the development of potential pharmaceutical candidates and agrochemicals, such as pesticides and herbicides . The presence of the phenol and methylthio groups makes it a versatile precursor for further functionalization, including electrophilic aromatic substitution or conversion into other sulfur-containing functionalities . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

2-methylsulfanyl-6-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3OS/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4,12H,1H3

InChI Key

AGKZLWICAZPTAX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1O)C(F)(F)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 Methylthio 6 Trifluoromethyl Phenol

Elucidation of Reaction Pathways for Functional Group Interconversion

Functional group interconversions involving phenols are fundamental transformations in organic synthesis. For a molecule like 2-(Methylthio)-6-(trifluoromethyl)phenol, reaction pathways can be anticipated for each of its key functional groups.

Hydroxyl Group: The phenolic hydroxyl group is a primary site for reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. Furthermore, it can be converted to a triflate (-OTf), a good leaving group, to enable subsequent nucleophilic substitution reactions.

Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties of the aromatic ring.

Aromatic Ring: The phenol (B47542) ring itself can undergo transformations. A pertinent example from patent literature describes a process for preparing trifluoromethyl phenols by reacting a trifluoromethyl-substituted aryl ether with a nucleophile like sodium methyl mercaptide. google.com This demonstrates a pathway where an ether linkage is cleaved and replaced by a thio-group, a relevant interconversion in this class of compounds. google.com

Radical vs. Ionic Mechanisms in Fluorination and Thiolation Reactions

The introduction of sulfur- and fluorine-containing groups onto a phenolic ring can proceed through distinct ionic or radical mechanisms, largely dictated by the reagents and reaction conditions.

Ionic Mechanisms: Electrophilic aromatic substitution is a common ionic pathway for the functionalization of phenols. The trifluoromethylthiolation of phenols, for instance, has been accomplished using an electrophilic SCF3 source, such as N-(trifluoromethylsulfanyl)aniline, in the presence of a strong acid promoter like triflic acid or BF3·Et2O. rsc.org This reaction proceeds via a classic ionic mechanism involving the formation of a cationic Wheland intermediate (arenium ion) after the electrophilic attack on the electron-rich phenol ring. rsc.org The high regioselectivity observed in these reactions underscores the powerful directing effects of the substituents on the ring. rsc.org Control experiments in related reactions, such as the trifluoromethylselenolation of alkenes, have used radical scavengers like TEMPO to confirm the absence of a radical process, thereby supporting an ionic pathway likely involving a seleniranium ion. acs.org

Radical Mechanisms: In contrast, radical pathways are often initiated by light or radical initiators. A method for the multiple trifluoromethylation of phenol derivatives utilizes trifluoromethyl iodide (CF3I) under visible light irradiation. chemistryviews.org The proposed mechanism involves the formation of a phenoxide intermediate, which, upon photoexcitation, engages in single-electron transfers with CF3I to generate trifluoromethyl radicals (•CF3). chemistryviews.org These radicals then add to the aromatic ring. The steps in a typical radical chain reaction are initiation (creation of radicals), propagation (reaction of a radical and a molecule to form a new radical), and termination (destruction of radicals). youtube.com The reactivity and selectivity of radical reactions can differ significantly from their ionic counterparts. youtube.com

The choice between an ionic and a radical pathway is therefore critical in synthetic design. Acid-promoted reactions with electrophilic reagents tend to favor ionic pathways, while photochemical conditions often lead to radical-mediated transformations.

Stereochemical Outcomes and Regioselectivity in Synthetic Transformations

Stereochemical Outcomes: The parent molecule, this compound, is achiral. Stereochemical considerations would become relevant in reactions where a new chiral center is formed, for example, through the addition of a chiral substituent or a reaction on a side chain. However, specific studies detailing such stereochemical outcomes for this compound are not available.

Regioselectivity: The regioselectivity of synthetic transformations, particularly electrophilic aromatic substitution, is governed by the directing effects of the substituents on the aromatic ring. For this compound, the outcome of such reactions is determined by the interplay of three distinct groups:

Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.

Methylthio (-SMe): An activating, ortho-, para-directing group.

Trifluoromethyl (-CF3): A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect. libretexts.org

The available positions for substitution on the ring are C3, C4, and C5. The directing effects can be summarized as follows:

The -OH group directs incoming electrophiles to the para position (C4) and the ortho position (C6, which is blocked).

The -SMe group directs to its ortho position (C3) and its para position (C5).

The -CF3 group directs to its meta positions (C3 and C5).

There is a consensus of directing effects toward positions 3 and 5 from the -SMe and -CF3 groups. However, the hydroxyl group is one of the most powerful activating and directing groups in electrophilic aromatic substitution. Its influence is expected to dominate, leading to a strong preference for substitution at the C4 (para) position. This is consistent with general observations where electrophilic functionalization of phenols is often highly para-selective. rsc.org Computational methods such as the RegioSQM tool, which calculates the free energies of protonated intermediates, have proven effective in predicting the most nucleophilic center and thus the regiochemical outcome in a high percentage of cases. chemrxiv.org Theoretical analyses using Molecular Electron Density Theory (MEDT) also help to rationalize the observed regioselectivity in deactivated benzene (B151609) rings, concluding that outcomes are a result of slight polarizations of ring electron density and steric interactions, rather than solely the stability of resonance structures. rsc.org

Kinetic Studies and Reaction Rate Determinants

A kinetic study on the aqueous oxidation of various substituted phenolic compounds by hydroxyl radicals demonstrated that precursors with electron-donating groups (like -OH and -CH3) exhibit higher reactivity and faster reaction rates than those with electron-withdrawing groups (like -NO2). mdpi.com Therefore, the reaction rate of this compound would be a balance of these opposing effects.

Another key determinant is pH. Kinetic studies on the oxidation of trifluoromethylphenols showed that the corresponding phenoxide ions are significantly more reactive than the neutral phenols. nih.gov The rate constants for quenching singlet oxygen were on the order of 10⁸ M⁻¹s⁻¹ for the phenoxide ions, compared to 10⁶ M⁻¹s⁻¹ for the neutral phenols, indicating a rate enhancement of about two orders of magnitude upon deprotonation. nih.gov This highlights the critical role of the medium's pH in controlling reaction kinetics.

The table below presents kinetic data from a study on the oxidation of various trifluoromethylphenols, illustrating the influence of substituent position on reactivity.

CompoundQuenching Constant (k_q) for Neutral Phenol (M⁻¹s⁻¹)Quenching Constant (k_q) for Phenoxide Ion (M⁻¹s⁻¹)
2-Trifluoromethylphenol~10⁶1.2 x 10⁸
3-Trifluoromethylphenol~10⁶3.6 x 10⁸
4-Trifluoromethylphenol~10⁶2.5 x 10⁸
3,5-bis(Trifluoromethyl)phenol~10⁶1.8 x 10⁸
Data sourced from a kinetic study on the oxidation by singlet molecular oxygen in D₂O/water. nih.gov

This data shows that while the neutral phenols have similar quenching constants, the reactivity of the deprotonated phenoxide ions varies with the position and number of trifluoromethyl groups. nih.gov These findings underscore that both the electronic nature of substituents and the reaction conditions, particularly pH, are crucial determinants of reaction rates for this class of compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(Methylthio)-6-(trifluoromethyl)phenol, a comprehensive analysis would involve ¹H, ¹³C, ¹⁹F, and potentially multi-dimensional NMR techniques.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methylthio group protons.

Aromatic Protons: The three protons on the benzene (B151609) ring (H3, H4, and H5) would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effects of the hydroxyl and methylthio groups would influence their specific chemical shifts. H4 is expected to be a triplet, coupled to both H3 and H5. H3 and H5 would likely appear as doublets of doublets, due to coupling with each other (ortho-coupling) and with H4 (meta-coupling).

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but typically falls within the δ 4-8 ppm range.

Methylthio Protons (-SCH₃): The three protons of the methyl group in the methylthio substituent would appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is anticipated in the upfield region, likely around δ 2.4-2.6 ppm, similar to related methylthio-containing compounds.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-OH 4.0 - 8.0 Broad Singlet N/A
Ar-H (H3, H4, H5) 6.5 - 8.0 Multiplet J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. Due to the substitution pattern, all eight carbon atoms in this compound are expected to be chemically distinct.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C1) is expected to be the most downfield among the ring carbons, likely above δ 150 ppm. The carbons attached to the methylthio (C2) and trifluoromethyl (C6) groups will also have distinct chemical shifts influenced by these substituents. The CF₃ group will cause the C6 signal to be a quartet due to C-F coupling.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically observed around δ 120-130 ppm.

Methylthio Carbon (-SCH₃): The methyl carbon of the -SCH₃ group is expected to appear at a relatively upfield position, typically in the range of δ 15-20 ppm.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C1 (-OH) >150 Singlet
C2 (-SCH₃) 115-130 Singlet
C3, C4, C5 115-140 Singlet
C6 (-CF₃) 120-135 Quartet
-CF₃ 120-130 Quartet

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine-containing groups. For this compound, the ¹⁹F NMR spectrum would be very simple, showing a single sharp singlet. This is because all three fluorine atoms of the CF₃ group are chemically equivalent and there are no other fluorine atoms in the molecule to couple with. The chemical shift for a trifluoromethyl group attached to an aromatic ring typically appears in the range of δ -60 to -65 ppm (relative to CFCl₃). This analysis provides unambiguous confirmation of the presence of the -CF₃ group.

Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

In cases of spectral overlap or for definitive structure confirmation, multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between the aromatic protons, showing correlations between H3-H4 and H4-H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated aromatic carbons (C3, C4, C5) and the methylthio carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations from the -SCH₃ protons to C2, and from the aromatic protons to their neighboring carbons, helping to piece together the full carbon skeleton and confirm the substitution pattern.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy identifies the types of chemical bonds (functional groups) present in a molecule by measuring their vibrational frequencies.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Aromatic Stretch: One or more sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.

C-F Stretches: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band around 1200-1260 cm⁻¹.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Predicted FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Phenolic O-H stretch 3200 - 3600 Strong, Broad
Aromatic C-H stretch 3050 - 3150 Medium
Aliphatic C-H stretch 2850 - 2960 Medium
Aromatic C=C stretch 1450 - 1600 Medium to Strong
C-F stretch 1100 - 1350 Very Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation patterns. For this compound (C₈H₇F₃OS), the exact molecular weight is 208.0170 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a distinct molecular ion peak would be expected at m/z = 208.

Major Fragmentation Pathways: The fragmentation of the molecule would likely proceed through several key pathways:

Loss of a methyl radical (-CH₃): A significant peak would be expected at m/z = 193, corresponding to the loss of the methyl group from the methylthio moiety.

Loss of a trifluoromethyl radical (-CF₃): Loss of the CF₃ group would result in a fragment at m/z = 139.

Loss of carbon monoxide (-CO): Phenolic compounds often exhibit a loss of CO from the molecular ion, which would lead to a peak at m/z = 180.

Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Identity
208 [M]⁺ (Molecular Ion)
193 [M - CH₃]⁺
180 [M - CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

No published UV-Vis absorption spectra or data pertaining to the electronic transitions and conjugation studies of this compound were found.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

There are no available crystallographic studies in the public domain for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not known.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies were identified that have performed Density Functional Theory (DFT) calculations to determine the molecular geometry and electronic structure of 2-(Methylthio)-6-(trifluoromethyl)phenol.

Conformational Analysis and Energy Minimization

There are no available research findings on the conformational analysis or energy minimization of this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Scientific literature detailing the theoretical prediction of NMR, IR, or UV-Vis spectroscopic parameters for this compound could not be located.

Molecular Electrostatic Potential (MEP) Mapping

No studies presenting Molecular Electrostatic Potential (MEP) mapping for this compound were found.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There is no available research that applies Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound.

Analysis of HOMO-LUMO Energy Gaps

Specific calculations and analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for this compound are not present in the current body of scientific literature.

Investigation of Intermolecular Interactions and Hydrogen Bonding

No computational studies investigating the intermolecular interactions or hydrogen bonding characteristics of this compound have been published.

Reaction Mechanism Simulations and Transition State Analysis

The simulation of reaction mechanisms is a cornerstone of computational chemistry, providing a step-by-step view of how reactants evolve into products. For substituted phenols, these simulations often focus on reactions such as oxidation, electrophilic substitution, and bond dissociation. uc.ptbyjus.com A critical aspect of these simulations is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The structure and energy of a transition state determine the activation energy and, consequently, the rate of a reaction.

For phenols containing a trifluoromethyl group, a key area of investigation is the mechanism of defluorination, which is of environmental interest. rsc.org Computational studies, often using Density Functional Theory (DFT), can model the step-by-step process of C-F bond cleavage. For instance, DFT calculations have been used to investigate the hydrolysis and defluorination mechanisms of various trifluoromethylphenols (TFMPs). rsc.orgrsc.org These studies have revealed that the reaction can proceed via mechanisms like the E1cb (Elimination, Unimolecular, conjugate Base), driven by the deprotonation of the phenol (B47542). rsc.org The simulations involve locating the transition state structures for key steps, such as the elimination of a fluoride (B91410) ion, and calculating the associated energy barriers (ΔG‡). rsc.org Such analyses help to understand how substituents on the phenol ring influence the reaction rate and mechanism. rsc.orgrsc.org

While no specific transition state analyses for reactions involving this compound were found, the computational approaches used for other TFMPs would be directly applicable. These would involve mapping the potential energy surface for reactions of interest, such as oxidation of the sulfur atom or electrophilic attack on the aromatic ring, to identify the transition states and intermediates that govern the reaction kinetics.

Calculation of Chemical Reactivity Indices and Thermodynamic Properties

Computational methods are widely used to calculate a variety of molecular properties that provide insight into the stability and reactivity of a compound. These include thermodynamic properties and chemical reactivity indices.

Thermodynamic Properties: DFT and other quantum chemical methods can accurately predict thermodynamic properties such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). researchgate.netresearchgate.net These calculations are crucial for understanding the stability of a molecule and the energetics of its reactions. For substituted phenols, theoretical studies have been conducted to determine gas-phase thermochemical properties, which are important for understanding phenomena like bond dissociation energies (BDEs). researchgate.netnist.govulisboa.pt The O-H bond dissociation enthalpy is a key parameter for phenols, as it relates to their antioxidant activity. acs.org Computational models can calculate these BDEs and explore how different substituents, like the methylthio and trifluoromethyl groups, would modulate this property through their electron-donating or electron-withdrawing effects.

Chemical Reactivity Indices: Chemical reactivity indices, derived from the electronic structure of a molecule, are powerful tools for predicting the sites and nature of chemical reactions. Key indices include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for reactive interactions. researchgate.net

DFT calculations have been successfully applied to various substituted phenols and related sulfur-containing organic molecules to determine these properties. nih.govmdpi.comkarazin.ua For this compound, such calculations would reveal the influence of the electron-withdrawing trifluoromethyl group and the sulfur-containing methylthio group on the electron distribution and reactivity of the phenol ring. Below is a representative table outlining the types of data that would be generated from such a computational study.

Table 1: Representative Computational Data for a Substituted Phenol This table is illustrative of the types of data generated in computational studies of substituted phenols and does not represent actual calculated values for this compound, as specific studies were not found in the reviewed literature.

PropertyPredicted Value (Arbitrary Units)Significance
Thermodynamic Properties
Enthalpy of Formation (gas)-X kJ/molIndicates the stability of the molecule relative to its constituent elements.
Gibbs Free Energy of Formation-Y kJ/molDetermines the spontaneity of the molecule's formation under standard conditions.
O-H Bond Dissociation EnthalpyZ kJ/molRelates to the antioxidant potential; a lower value suggests easier donation of the hydrogen atom.
Reactivity Indices
HOMO Energy-A eVHigher energy indicates greater electron-donating ability (nucleophilicity).
LUMO Energy-B eVLower energy indicates greater electron-accepting ability (electrophilicity).
HOMO-LUMO GapC eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electronegativity (χ)DMeasures the molecule's ability to attract electrons.
Chemical Hardness (η)EMeasures resistance to change in electron distribution; "harder" molecules are less reactive.
Electrophilicity Index (ω)FQuantifies the ability of the molecule to act as an electrophile.

Derivatization and Further Chemical Transformations

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, enabling the synthesis of various ethers, esters, and silyl (B83357) ethers. These modifications are often performed to alter the compound's physical properties, protect the hydroxyl group during subsequent reactions, or to introduce new functionalities.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. Deprotonation with a suitable base (e.g., sodium hydride) generates a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

Esterification: Ester derivatives can be readily prepared by reacting the phenol (B47542) with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction converts the hydroxyl group into an ester, which can be useful as a protecting group or to introduce biologically active carboxylic acid moieties.

Silylation: For protection or to increase volatility for gas chromatography analysis, the hydroxyl group can be converted to a silyl ether. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for this transformation.

Table 1: Examples of Phenolic Hydroxyl Group Modifications
Reaction TypeReagent(s)Product Type
Etherification1. NaH 2. Alkyl Halide (e.g., CH3I)Aryl Ether
EsterificationAcyl Chloride (e.g., CH3COCl), Base (e.g., Pyridine)Aryl Ester
SilylationMSTFA or MTBSTFAAryl Silyl Ether

Reactions Involving the Methylthio Moiety (e.g., Oxidation to Sulfoxides/Sulfones)

The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups.

The oxidation is typically achieved using common oxidizing agents. Mild conditions, often employing one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively yield the sulfoxide. The use of stronger oxidizing conditions or an excess of the oxidant will further oxidize the sulfoxide to the sulfone. This stepwise oxidation allows for the controlled synthesis of either the sulfoxide or the sulfone derivative.

Table 2: Oxidation of the Methylthio Moiety
ProductOxidizing Agent(s)Conditions
2-(Methylsulfinyl)-6-(trifluoromethyl)phenol (Sulfoxide)H₂O₂ or m-CPBA (1 equiv.)Controlled temperature
2-(Methylsulfonyl)-6-(trifluoromethyl)phenol (Sulfone)H₂O₂ or m-CPBA (>2 equiv.), KMnO₄Harsher conditions (e.g., heat)

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. The regiochemical outcome of such reactions on 2-(methylthio)-6-(trifluoromethyl)phenol is governed by the directing effects of the three existing substituents. researchgate.net

-OH (Hydroxyl): A strongly activating, ortho-, para-directing group. libretexts.org

-SCH₃ (Methylthio): A moderately activating, ortho-, para-directing group.

-CF₃ (Trifluoromethyl): A strongly deactivating, meta-directing group. libretexts.org

Table 3: Regioselective Electrophilic Aromatic Substitution
ReactionReagent(s)Major Product
NitrationHNO₃/H₂SO₄4-Nitro-2-(methylthio)-6-(trifluoromethyl)phenol
BrominationBr₂ in CS₂4-Bromo-2-(methylthio)-6-(trifluoromethyl)phenol
ChlorinationCl₂ in CCl₄4-Chloro-2-(methylthio)-6-(trifluoromethyl)phenol

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally not feasible on this compound itself, as it lacks a suitable nucleofuge (leaving group). However, derivatives of this compound can be effective substrates for SNAr. The reaction requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to it.

The trifluoromethyl group is a potent electron-withdrawing group. If a halogen (e.g., -Cl, -F) is introduced at the C4 position via electrophilic substitution, the resulting 4-halo-2-(methylthio)-6-(trifluoromethyl)phenol would be an excellent candidate for SNAr. The halogen at C4 is para to the electron-withdrawing trifluoromethyl group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. A variety of nucleophiles, such as alkoxides, amines, and thiolates, could then displace the halide.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with functionalized derivatives)

The phenolic hydroxyl group can be readily converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This two-step sequence provides a powerful method for forming new carbon-carbon bonds at the C1 position.

The process involves first reacting the phenol with triflic anhydride (B1165640) in the presence of a base to form the aryl triflate. This derivative can then be coupled with a wide range of organoboron reagents (boronic acids or their esters) under palladium catalysis to generate biaryl compounds or introduce alkyl, alkenyl, or alkynyl groups. semanticscholar.org

Table 4: Suzuki-Miyaura Cross-Coupling Strategy
StepDescriptionReagents
1. ActivationConversion of phenol to aryl triflate.Triflic anhydride (Tf₂O), Pyridine
2. CouplingSuzuki-Miyaura reaction of the aryl triflate with an organoboron compound.R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)

Cyclization and Heterocycle Formation Strategies

The structure of this compound can serve as a starting point for the synthesis of various fused heterocyclic systems, such as benzofurans or benzothiophenes. These strategies typically require the prior introduction of a second functional group onto the aromatic ring that can participate in a cyclization reaction.

One potential strategy involves a multi-step sequence:

Functionalization: Introduce a reactive group at the C4 position via electrophilic substitution or at the C1 position via a cross-coupling reaction on the corresponding triflate. For example, an allyl group could be installed via a Suzuki or Stille coupling.

Cyclization: The newly introduced group can then undergo an intramolecular cyclization. For instance, an ortho-allylphenol derivative can be cyclized to form a dihydrobenzofuran. Similarly, an ortho-alkynylphenol derivative can undergo cyclization to afford a benzofuran. Oxidative cyclization involving the phenolic oxygen or the methylthio sulfur attacking an introduced side chain is another viable pathway for heterocycle synthesis. nih.govnih.gov

Table of Mentioned Chemical Compounds

Compound NameChemical FormulaRole/Type
This compoundC₈H₇F₃OSStarting Material
Sodium HydrideNaHBase
Methyl IodideCH₃IAlkylating Agent
Acetyl ChlorideCH₃COClAcylating Agent
PyridineC₅H₅NBase/Solvent
N-methyl-N-(trimethylsilyl)trifluoroacetamideC₆H₁₂F₃NOSiSilylating Agent
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideC₉H₁₈F₃NOSiSilylating Agent
Hydrogen PeroxideH₂O₂Oxidizing Agent
meta-Chloroperoxybenzoic acidC₇H₅ClO₃Oxidizing Agent
Potassium PermanganateKMnO₄Oxidizing Agent
2-(Methylsulfinyl)-6-(trifluoromethyl)phenolC₈H₇F₃O₂SOxidation Product (Sulfoxide)
2-(Methylsulfonyl)-6-(trifluoromethyl)phenolC₈H₇F₃O₃SOxidation Product (Sulfone)
Nitric AcidHNO₃Nitrating Agent
Sulfuric AcidH₂SO₄Catalyst
4-Nitro-2-(methylthio)-6-(trifluoromethyl)phenolC₈H₆F₃NO₃SNitration Product
BromineBr₂Brominating Agent
4-Bromo-2-(methylthio)-6-(trifluoromethyl)phenolC₈H₆BrF₃OSBromination Product
ChlorineCl₂Chlorinating Agent
4-Chloro-2-(methylthio)-6-(trifluoromethyl)phenolC₈H₆ClF₃OSChlorination Product
Triflic AnhydrideC₂F₆O₅S₂Triflating Agent
2-(Methylthio)-6-(trifluoromethyl)phenyl trifluoromethanesulfonateC₉H₆F₆O₃S₂Triflate Derivative
Palladium(0) tetrakis(triphenylphosphine)C₇₂H₆₀P₄PdCatalyst
Potassium CarbonateK₂CO₃Base

Green Chemistry Approaches in the Synthesis of Fluorinated Phenols

Development of Sustainable Synthetic Routes

The pursuit of sustainability in chemical synthesis necessitates a departure from traditional routes that often rely on petroleum-based feedstocks and stoichiometric reagents. For fluorinated phenols, sustainable routes may involve the use of renewable starting materials and the design of more efficient reaction pathways. While specific sustainable routes for 2-(Methylthio)-6-(trifluoromethyl)phenol are not extensively detailed in current literature, general strategies for related compounds can provide a blueprint.

One approach involves the use of biocatalysis and renewable feedstocks to generate key precursors. For instance, lignin (B12514952), a complex polymer abundant in biomass, can be broken down to produce phenol (B47542) and other aromatic compounds, which can then be further functionalized. researchgate.net This bio-based approach reduces the reliance on fossil fuels and can lead to a more circular economy.

Another key aspect of sustainable routes is the avoidance of hazardous reagents. Traditional fluorination methods often employ harsh and toxic fluorinating agents. The development of milder and more selective fluorination techniques is a critical area of research in green chemistry. researchgate.net Similarly, the introduction of the methylthio group can be designed to avoid the use of highly toxic and volatile reagents like methyl mercaptan.

The following table outlines potential sustainable strategies applicable to the synthesis of fluorinated phenols:

StrategyDescriptionPotential Application to this compound
Use of Bio-based Feedstocks Starting from renewable resources like lignin or other biomass to produce the basic phenolic structure.Production of a phenol precursor from lignin, which is then trifluoromethylated and thiomethylated.
Enzymatic Reactions Employing enzymes for specific transformations, which can operate under mild conditions and with high selectivity.Enzymatic ortho-trifluoromethylation or selective introduction of the methylthio group on a phenolic substrate.
Flow Chemistry Utilizing continuous flow reactors can improve safety, efficiency, and scalability of hazardous reactions. jddhs.comControlled and safer handling of potentially hazardous intermediates in the synthesis.
Photocatalysis Using light to drive chemical reactions can reduce the need for high temperatures and harsh reagents. nih.govLight-induced trifluoromethylation or C-H activation for subsequent functionalization.

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. nih.govresearchgate.net For the synthesis of fluorinated phenols, catalyst development is crucial for controlling the regioselectivity of functional group introduction and for improving reaction rates.

While specific catalysts for the one-pot synthesis of this compound are not well-documented, research on related transformations offers valuable insights. For instance, metal-organic frameworks (MOFs) have been explored as versatile and recyclable catalysts for various organic transformations due to their high surface area and tunable porosity. rsc.org Bimetallic catalysts can also offer synergistic effects, leading to enhanced catalytic activity and selectivity.

The table below summarizes different types of catalysts and their potential roles in the synthesis of fluorinated phenols:

Catalyst TypeAdvantagesPotential Application in Synthesis
Heterogeneous Catalysts Easy separation from the reaction mixture, reusability, and often more stable. jddhs.comA solid acid catalyst for Friedel-Crafts type trifluoromethylation or a supported metal catalyst for thiomethylation.
Homogeneous Catalysts High activity and selectivity, and better understanding of the catalytic mechanism.A transition metal complex for cross-coupling reactions to introduce the trifluoromethyl or methylthio group.
Biocatalysts (Enzymes) High specificity, operate under mild conditions (temperature and pH), and are biodegradable. researchgate.netSelective hydroxylation of a trifluoromethylated and thiomethylated aromatic precursor.
Photocatalysts Utilize light energy to drive reactions, often enabling unique transformations. sci-hub.seVisible-light-mediated trifluoromethylthiolation of a phenolic precursor.

Solvent Minimization and Alternative Reaction Media

A significant portion of chemical waste is generated from the use of volatile organic compounds (VOCs) as solvents. researchgate.net Green chemistry emphasizes the reduction or elimination of solvents, or the use of more environmentally benign alternatives.

Solvent-free reactions, where the reactants are heated together without a solvent, can be a highly effective approach, especially when the reactants are liquids or have low melting points. researchgate.net When a solvent is necessary, alternatives to traditional chlorinated or aromatic solvents are preferred. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. unito.it Other green solvents include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as ethanol (B145695) and 2-methyltetrahydrofuran.

The following table presents a comparison of different solvent strategies:

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts. rsc.org

To improve the atom economy in the synthesis of this compound, a hypothetical synthetic route can be analyzed. A traditional multi-step synthesis might involve:

Nitration of a phenol.

Reduction of the nitro group to an amine.

Sandmeyer reaction to introduce the trifluoromethyl group.

Introduction of the methylthio group via a separate step.

A greener approach would focus on direct C-H functionalization, where C-H bonds are directly converted to C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps.

The table below illustrates the concept of atom economy with hypothetical reaction types for the synthesis of the target compound:

Reaction TypeGeneral EquationAtom EconomyPotential Application
Addition A + B → C100%A Diels-Alder reaction to form a precursor ring structure. jocpr.com
Rearrangement A → B100%A Claisen rearrangement to introduce a functional group at the desired position.
Substitution A-B + C → A-C + B< 100%A typical nucleophilic aromatic substitution to introduce the methylthio group, generating a leaving group as waste.
C-H Activation A-H + B-X → A-B + H-XVariableDirect trifluoromethylation or thiomethylation of a phenol, potentially with high atom economy if the co-product is benign.

By focusing on the development of catalytic, direct C-H functionalization methods in green solvents, the synthesis of this compound can be made significantly more sustainable, aligning with the core principles of green chemistry.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Mixture Analysis

Chromatographic methods are fundamental in separating 2-(Methylthio)-6-(trifluoromethyl)phenol from impurities, reactants, or other components in a mixture, allowing for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides information on its mass-to-charge ratio and fragmentation pattern, aiding in its definitive identification.

For the analysis of phenolic compounds, a common approach involves using a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. A typical temperature program would start at a lower temperature (e.g., 60°C) and gradually ramp up to a higher temperature (e.g., 300°C) to ensure the separation of compounds with different boiling points. thermofisher.com The mass spectrometer can be operated in full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte.

A plausible GC-MS method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-450 amu

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For phenolic compounds, reversed-phase HPLC is the most common approach.

A typical HPLC method for this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (often with a buffer or acid modifier to control the ionization of the phenolic hydroxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities.

Detection is commonly achieved using a UV detector, as the aromatic ring in this compound will absorb UV light. Substituted phenols typically exhibit absorption maxima in the range of 270-280 nm. researchgate.netnih.gov For more complex matrices or lower detection limits, a mass spectrometer can be coupled with the HPLC system (LC-MS).

A proposed HPLC method for the analysis of this compound is outlined in the following table.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm

Quantitative Spectroscopic Methods

Spectroscopic techniques can be employed for the direct quantification of this compound, often without the need for chromatographic separation, provided the sample matrix is not overly complex.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and cost-effective method for quantifying compounds that absorb light in the UV-visible range. Phenols exhibit characteristic absorption bands due to π-π* transitions in the aromatic ring. cdnsciencepub.com The presence of substituents on the ring, such as the methylthio and trifluoromethyl groups, will influence the position and intensity of these absorption bands. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standards of known concentration at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that can be used to determine the purity of a substance with high accuracy. ¹⁹F NMR is particularly well-suited for the quantification of fluorinated compounds like this compound. The ¹⁹F nucleus has a high natural abundance and sensitivity, and the chemical shifts of fluorine atoms are highly sensitive to their local electronic environment, often resulting in well-resolved signals with minimal background interference. nih.gov

For quantitative ¹⁹F NMR, a known amount of an internal standard containing fluorine is added to a precisely weighed sample of this compound. By comparing the integral of the signal from the trifluoromethyl group of the analyte to the integral of the signal from the internal standard, the purity of the analyte can be calculated. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. alfa-chemistry.com The chemical shift of the CF₃ group in trifluoromethylphenols typically appears in a specific region of the ¹⁹F NMR spectrum. researchgate.netucsb.edu

Development of Specialized Detection Protocols

For specific applications, such as monitoring trace levels of this compound in complex environmental or biological matrices, the development of specialized detection protocols may be necessary to enhance sensitivity and selectivity.

One approach involves the use of derivatization agents that react with the phenolic hydroxyl group to introduce a tag that is more easily detected. For example, derivatization can be used to introduce a fluorescent moiety, allowing for highly sensitive detection by fluorescence spectroscopy or HPLC with a fluorescence detector. diva-portal.org For GC analysis, derivatization can be employed to improve the volatility and chromatographic behavior of the compound. nih.gov

Furthermore, the development of selective extraction techniques, such as solid-phase extraction (SPE) with a sorbent specifically designed to retain phenols or organofluorine compounds, can be used to isolate and concentrate this compound from a sample matrix prior to instrumental analysis. This pre-concentration step can significantly improve the limits of detection.

Q & A

Q. What are the established synthetic routes for 2-(Methylthio)-6-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) introducing the trifluoromethyl group onto the phenolic ring and (2) functionalizing the sulfur moiety. A common approach is to start with 6-(trifluoromethyl)phenol derivatives. For example, nucleophilic substitution using methylthiolate (CH₃S⁻) on a pre-functionalized intermediate like 2-chloro-6-(trifluoromethyl)phenol can yield the target compound. Reaction solvents (e.g., DMSO or DMF) and bases (e.g., K₂CO₃) significantly impact yields due to their role in stabilizing intermediates and facilitating deprotonation .

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight (e.g., LCMS m/z 224 [M+H]⁺) and detect impurities. Retention times can be optimized using C18 columns with acetonitrile/water gradients .
  • ¹H/¹⁹F NMR : Characterize aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm for ¹⁹F). Methylthio groups appear as singlets in ¹H NMR (δ 2.5–3.0 ppm) .
  • Elemental Analysis : Verify C, H, S, and F content to ensure stoichiometric consistency .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or acetone .
  • Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 4°C. The methylthio group may oxidize to sulfoxide/sulfone under ambient conditions .
  • Thermal Properties : Predicted boiling point ~288°C (based on analogs), with decomposition observed above 200°C .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl and methylthio groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution at the ortho/para positions. Conversely, the methylthio group is electron-donating, directing reactivity to meta positions. This dichotomy complicates regioselectivity in reactions like Suzuki-Miyaura couplings. To mitigate this, use sterically hindered palladium catalysts (e.g., XPhos Pd G3) and optimize reaction temperatures (80–100°C) to favor desired pathways .

Q. What strategies resolve contradictory bioactivity data in studies involving this compound?

Methodological Answer: Contradictions often arise from impurities or assay variability. For example:

  • Reproducibility Checks : Validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with assays .
  • Structural Analog Comparison : Test derivatives like 2-(ethylthio)-6-(trifluoromethyl)phenol to isolate the role of the methylthio group .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The trifluoromethyl group often engages in hydrophobic interactions, while the phenolic hydroxyl may form hydrogen bonds .
  • QSAR Analysis : Correlate substituent effects (e.g., logP, Hammett σ values) with activity data to guide structural optimization .

Q. What advanced spectroscopic techniques elucidate its degradation pathways under oxidative stress?

Methodological Answer:

  • EPR Spectroscopy : Detect radical intermediates during oxidation of the methylthio group .
  • High-Resolution MS : Identify sulfoxide (m/z +16) and sulfone (m/z +32) degradation products .
  • In situ IR : Monitor real-time oxidation kinetics using characteristic S=O stretches (1050–1150 cm⁻¹) .

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